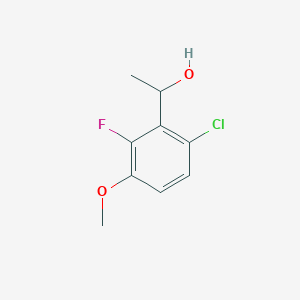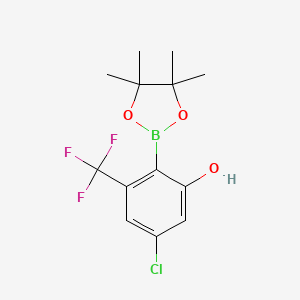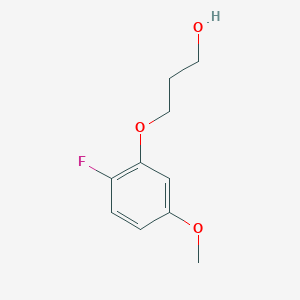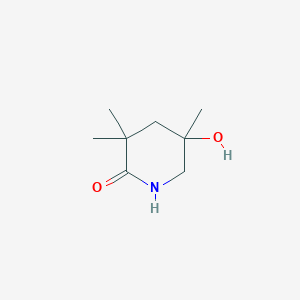
5-Hydroxy-3,3,5-trimethylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3,3,5-trimethylpiperidin-2-one is a chemical compound that belongs to the class of piperidones Piperidones are six-membered heterocyclic compounds containing one nitrogen atom and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,3,5-trimethylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,5-trimethylcyclohexanone with hydroxylamine hydrochloride to form the oxime, followed by cyclization to yield the desired piperidone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,3,5-trimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-oxo-3,3,5-trimethylpiperidin-2-one, while reduction can produce 5-hydroxy-3,3,5-trimethylpiperidine .
Scientific Research Applications
5-Hydroxy-3,3,5-trimethylpiperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,3,5-trimethylpiperidin-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylpiperidin-2-one: Lacks the hydroxyl group, which affects its reactivity and binding properties.
5-Hydroxy-2-piperidone: Similar structure but without the methyl groups, leading to different steric and electronic effects.
Uniqueness
5-Hydroxy-3,3,5-trimethylpiperidin-2-one is unique due to the presence of both hydroxyl and carbonyl groups, along with the methyl substitutions.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-hydroxy-3,3,5-trimethylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-7(2)4-8(3,11)5-9-6(7)10/h11H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
AXYWFYREXIKJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CNC1=O)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



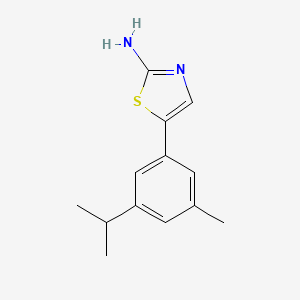
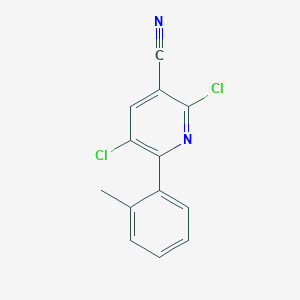
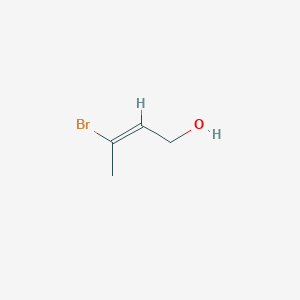


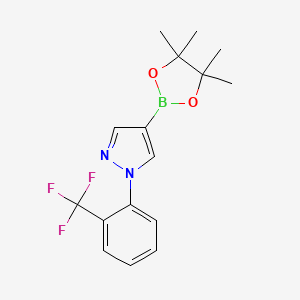

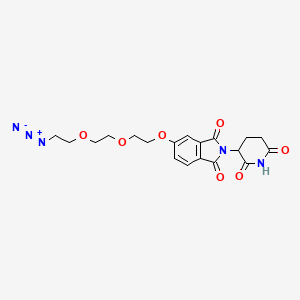
![Methyl 5-amino-4'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14768373.png)
